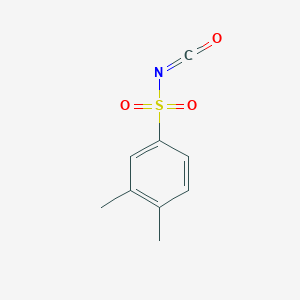
3,4-二甲基苯磺酰异氰酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 3,4-Dimethylbenzenesulfonyl isocyanate, is a derivative of benzenesulfonyl isocyanate with two methyl groups attached to the benzene ring. This structure suggests that it could be a reactive intermediate in the synthesis of various organic compounds, potentially useful in the development of pharmaceuticals or as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 3,4-Dimethylbenzenesulfonyl isocyanate involves the use of sulfonyl groups and isocyanate functionalities. For instance, tris(3-methylphenyl)bismuth bis(3,4-dimethylbenzenesulfonate) was synthesized through a reaction involving 3,4-dimethylbenzenesulfonic acid, indicating the reactivity of the sulfonyl group in such compounds . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the chemical versatility of the sulfonyl and isocyanate groups in creating complex molecules .
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-Dimethylbenzenesulfonyl isocyanate can be quite complex. For example, the structure of tris(3-methylphenyl)bismuth bis(3,4-dimethylbenzenesulfonate) features a trigonal bipyramidal coordination around the bismuth atom . The sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized by X-ray single crystal diffraction, revealing the intricacies of their molecular geometry .
Chemical Reactions Analysis
The reactivity of the sulfonyl and isocyanate groups allows for a variety of chemical reactions. For instance, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole involves the reaction of a sulfonyl-containing compound with dimethyl-dichlorosilane, showcasing the potential for creating heterocyclic compounds . Moreover, the spectrophotometric determination of aromatic diisocyanates suggests that the isocyanate group can participate in reactions yielding colored products, which could be useful in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethylbenzenesulfonyl isocyanate-related compounds can be inferred from their structural analogs. For example, the poor water solubility of a related compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, indicates that substitutions on the benzene ring can significantly affect solubility . The crystal structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, with short O⋯H-C contacts, suggests potential intermolecular interactions that could influence the compound's solid-state properties .
科学研究应用
合成和化学反应
异氰酸酯,包括结构类似或相关于3,4-二甲基苯磺酰异氰酸酯的化合物,由于其反应性在生产氨基甲酸酯、脲和其他衍生物方面起着至关重要的作用。例如,芳基磺酰异氰酸酯已被二甲基氨基吡啶盐卡巴莫亚酰化合物替代,作为生产这类化学品的更安全选择,解决了与毒性和危险化学品处理相关的担忧(Sa̧czewski, Kornicka, & Brzozowski, 2006)。此外,对二甲基氨基甲酰叠氮化合物的光解研究已确定了合成二甲基氨基异氰酸酯的途径,突显了通过异氰酸酯化学可访问的多样化化学景观(Pasinszki, Krebsz, Tarczay, & Wentrup, 2013)。
催化和聚合
异氰酸酯在催化和开发具有定制性能的聚合物方面发挥着重要作用。例如,通过异氰酸酯在不同催化剂上对1,6-二氢-S-四氮唑进行催化重排,可以得到具有潜在抗癌活性的化合物,展示了异氰酸酯化学与生物医学研究的交叉点(Hu Wei, 2002)。在材料科学领域,异氰酸酯的环三聚反应已被用于合成具有异氰酸酯结构的网络聚合物,增强了热稳定性并实现了对所得材料柔韧性的控制(Moritsugu, Sudo, & Endo, 2011)。
电化学应用
在电化学领域,对对甲苯磺酰异氰酸酯作为电解质添加剂以提高锂离子电池性能进行了探索。其添加导致在阴极表面形成稳定膜,提高了放电容量保留率和速率性能,这对于高性能储能系统至关重要(Dong, Wang, Yao, Li, Zhang, Ru, & Ren, 2017)。
作用机制
Target of Action
The primary targets of 3,4-Dimethylbenzenesulfonyl isocyanate are nucleophilic compounds, including amines, alcohols, and even water . These compounds are targeted due to the electrophilic nature of isocyanates, which allows them to react readily with nucleophiles .
Mode of Action
3,4-Dimethylbenzenesulfonyl isocyanate interacts with its targets through a process known as nucleophilic addition . In this process, the isocyanate group (N=C=O) of the compound reacts with a nucleophile, forming a covalent bond . This reaction can lead to the formation of various products, depending on the specific nucleophile involved .
Biochemical Pathways
The interaction of 3,4-Dimethylbenzenesulfonyl isocyanate with nucleophiles can affect various biochemical pathways. For instance, when reacting with amines, ureas are formed . When the compound reacts with water, carbon dioxide is produced . These reactions can have downstream effects on various biochemical processes, potentially influencing cellular functions and physiological responses .
Pharmacokinetics
Given the reactivity of isocyanates, it can be inferred that the compound may be rapidly metabolized in the body, potentially leading to a variety of metabolites
Result of Action
The molecular and cellular effects of 3,4-Dimethylbenzenesulfonyl isocyanate’s action depend on the specific nucleophile it reacts with. For example, the reaction with amines leads to the formation of ureas , which can have various biological effects. Similarly, the reaction with water results in the production of carbon dioxide , which can influence cellular pH and other physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethylbenzenesulfonyl isocyanate. For instance, the presence of various nucleophiles in the environment can affect the compound’s reactivity and the products formed . Additionally, factors such as temperature and pH can influence the rate and extent of the compound’s reactions .
安全和危害
Isocyanates, including “3,4-Dimethylbenzenesulfonyl isocyanate”, are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . They can also cause marked inflammation upon direct skin contact . Workers potentially exposed to isocyanates should take necessary precautions to prevent exposure .
属性
IUPAC Name |
3,4-dimethyl-N-(oxomethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-7-3-4-9(5-8(7)2)14(12,13)10-6-11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXVMOMJBMYCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N=C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

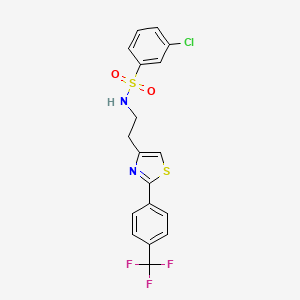
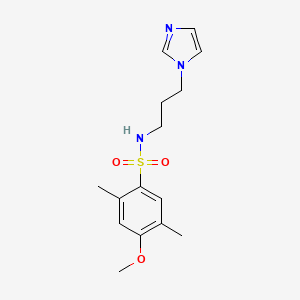
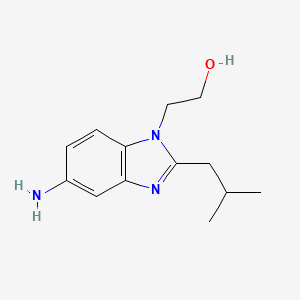
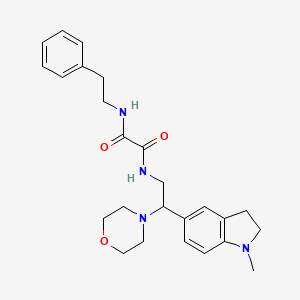
![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)
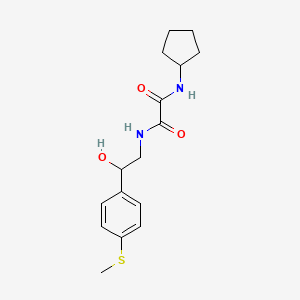
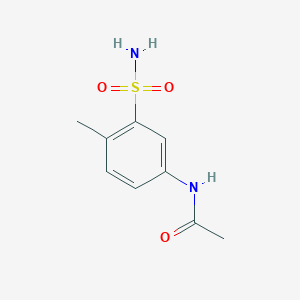
![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)
